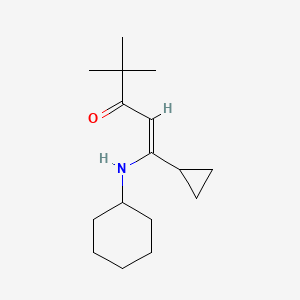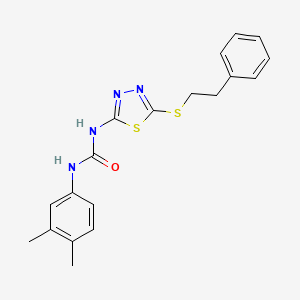
1-(3,4-Dimethylphenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethylphenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea is a useful research compound. Its molecular formula is C19H20N4OS2 and its molecular weight is 384.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial and Antifungal Activities
Research into compounds structurally related to 1-(3,4-Dimethylphenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea has highlighted their potential in antimicrobial and antifungal applications. Studies have demonstrated that derivatives of 1,3,4-thiadiazolyl urea exhibit significant antimicrobial activity, offering insights into the development of new antimicrobial agents. For instance, compounds synthesized from 2-thiouracil-5-sulphonamide derivatives showed notable antibacterial and antifungal effects, suggesting a broad spectrum of bioactivity that could be explored for similar structures including this compound (Fathalla, Awad, & Mohamed, 2005).
Antiproliferative Action Against Cancer Cells
Another significant application of compounds related to this compound is in the field of cancer research. Studies have identified that certain derivatives exhibit potent antiproliferative actions against various cancer cell lines. For example, urea and thiourea derivatives have been evaluated for their cytotoxic effects against Ehrlich carcinoma and K562 human leukemia cells, showing promising antiproliferative action, which opens up potential research avenues for cancer therapy (Esteves-Souza, Pissinate, Nascimento, Grynberg, & Echevarria, 2006).
Herbicidal Activities
The selective action of thiadiazolyl urea herbicides has been explored, with specific compounds demonstrating strong herbicidal activities and selectivity between different plant species. This property is particularly relevant for agricultural applications, where the selective targeting of weeds without affecting crops is crucial. The effectiveness of these compounds as herbicides, including their mechanisms of action and selectivity, provides a valuable insight into their potential application in agriculture (Lee & Ishizuka, 1976).
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[5-(2-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS2/c1-13-8-9-16(12-14(13)2)20-17(24)21-18-22-23-19(26-18)25-11-10-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H2,20,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCMGXJTXFJHAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)SCCC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-methoxybenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2411233.png)
![N-(3-methoxybenzyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2411236.png)
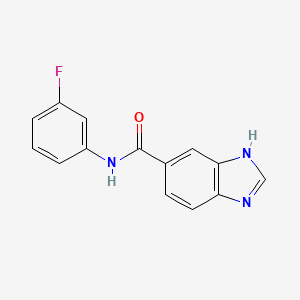
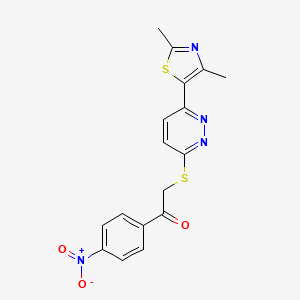

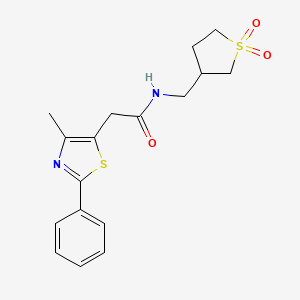
![8-(4-ethoxyphenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2411245.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2411246.png)

![[(2-Methoxyphenyl)methyl]urea](/img/structure/B2411249.png)
![1-[(3-Iodophenyl)carbonyl]pyrrolidine](/img/structure/B2411250.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide](/img/structure/B2411253.png)
![6-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2411254.png)
